molecular formula C12H19NO B3136321 2-Methyl-4-(pentyloxy)aniline CAS No. 41497-58-9

2-Methyl-4-(pentyloxy)aniline

Cat. No.: B3136321
CAS No.: 41497-58-9
M. Wt: 193.28 g/mol
InChI Key: HMXDKKMCSCDDML-UHFFFAOYSA-N
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Description

2-Methyl-4-(pentyloxy)aniline is an aromatic amine derivative featuring a methyl group at the 2-position and a pentyloxy (-O-C₅H₁₁) substituent at the 4-position of the benzene ring. This compound belongs to the aniline family, which is widely studied for its applications in agrochemicals, pharmaceuticals, and materials science.

Properties

IUPAC Name

2-methyl-4-pentoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-4-5-8-14-11-6-7-12(13)10(2)9-11/h6-7,9H,3-5,8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXDKKMCSCDDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC(=C(C=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pentyloxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-methyl-4-nitroaniline with pentanol in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a reducing agent like hydrogen gas or a metal catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration of 2-methyl-4-nitroaniline, followed by catalytic hydrogenation to reduce the nitro group to an amine. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pentyloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Methyl-4-(pentyloxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pentyloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in a range of reactions, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in the nature of the 4-position substituent, which significantly impacts physicochemical and spectral properties:

Compound Name 4-Position Substituent Molecular Weight (g/mol) Key Spectral Data (NMR) Reference ID
4-Methoxy-2-methyl-N-(o-tolyl)aniline Methoxy (-OCH₃) 227.28 Not explicitly provided; synthesized via Pd-catalyzed coupling
2-Methyl-4-(pyridin-3-yloxy)aniline Pyridin-3-yloxy 200.24 δ2.17 (6H, s), 3.86 (2H, broad-s), 7.22 (2H, s)
2-Methyl-4-(1H-pyrazol-1-yl)aniline 1H-Pyrazol-1-yl 173.22 Not provided; synthesized via multiple routes
2-Methyl-4-(2,2,2-trifluoroethoxy)aniline Trifluoroethoxy (-OCH₂CF₃) 235.23 (free base) Not provided; purity ≥97% (hydrochloride salt)
2-Methyl-4-(pentafluoroethylthio)aniline Pentafluoroethylthio (-SC₂F₅) 283.23 δ2.16 (3H, s), 3.90 (2H, broad-s), 6.65 (1H, d)

Key Observations :

  • Lipophilicity : The pentyloxy group in 2-methyl-4-(pentyloxy)aniline is more lipophilic than methoxy or pyridinyloxy substituents, likely increasing its solubility in organic solvents compared to polar analogs .

Insights for this compound :

  • No ecotoxicological data are available for many analogs, emphasizing the need for further testing .

Biological Activity

2-Methyl-4-(pentyloxy)aniline, with the molecular formula C12H19NO, is a derivative of aniline characterized by a methyl group at the 2-position and a pentyloxy group at the 4-position. This compound has garnered attention in various fields, particularly in organic synthesis and pharmaceutical development due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, applications, and comparative analysis with similar compounds.

The compound can be synthesized through nucleophilic substitution reactions involving 2-methyl-4-nitroaniline and pentanol, followed by reduction of the nitro group. The synthesis typically employs solvents like ethanol or methanol and reducing agents such as hydrogen gas or metal catalysts.

Table 1: Comparison of Similar Compounds

Compound NameStructure FeatureUnique Property
2-Methyl-4-(methoxy)anilineMethoxy groupIncreased solubility
2-Methyl-4-(ethoxy)anilineEthoxy groupModerate hydrophobicity
This compound Pentyloxy groupEnhanced hydrophobic interactions

Biological Activity

Research indicates that this compound exhibits several biological activities including antimicrobial properties and potential roles in drug development. Its unique hydrophobic pentyloxy group enhances its interaction with biological membranes, which may contribute to its biological efficacy.

The mechanism of action of this compound involves interactions with various molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways relevant to disease processes. For instance, studies suggest that compounds with similar structures may inhibit specific enzymes involved in angiogenesis, leading to potential therapeutic applications in cancer treatment .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of various aniline derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
  • Pharmaceutical Development : In a series of experiments aimed at developing new drug candidates for neurodegenerative diseases, this compound was identified as a promising lead due to its ability to cross the blood-brain barrier effectively.

Applications

The compound's applications extend beyond pharmaceuticals:

  • Organic Synthesis : It serves as an intermediate in synthesizing complex organic molecules.
  • Materials Science : Utilized in developing advanced materials such as conducting polymers due to its unique electronic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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